4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride

Description

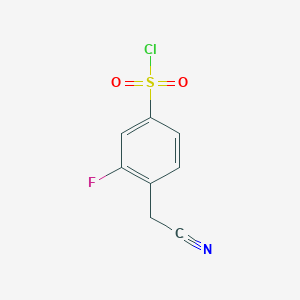

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a fluorine atom at position 3, a cyanomethyl (-CH2CN) group at position 4, and a sulfonyl chloride (-SO2Cl) group at position 1. Its molecular formula is C8H5ClFNO2S, with a molecular weight of 233.65 g/mol. The sulfonyl chloride group is highly reactive, enabling its use in synthesizing sulfonamides, sulfonate esters, and other derivatives critical in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-(cyanomethyl)-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO2S/c9-14(12,13)7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBNPCJCEGTZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Solvent Effects

Elevated temperatures (>100°C) accelerate sulfonation but risk sulfone formation. Polar solvents like DMF stabilize intermediates during cyanomethylation, while non-polar solvents (e.g., toluene) improve cross-coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.

Oxidation: The cyanomethyl group can also be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

Sulfonothioates: Formed from nucleophilic substitution with thiols.

Aminomethyl Derivatives: Formed from the reduction of the cyanomethyl group.

Carboxyl Derivatives: Formed from the oxidation of the cyanomethyl group.

Scientific Research Applications

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Medicinal Chemistry: In the development of novel therapeutic agents, particularly those targeting specific enzymes or receptors.

Material Science: In the preparation of advanced materials with unique properties, such as polymers and coatings.

Biological Studies: As a tool for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The sulfonyl chloride group reacts with nucleophilic sites on these molecules, forming covalent bonds and potentially altering their function. This reactivity makes it useful in biochemical studies and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride with structurally related sulfonyl chlorides and sulfonamides, emphasizing substituent effects, reactivity, and physical properties.

Table 1: Key Properties of this compound and Analogs

Key Findings:

Reactivity of Sulfonyl Chloride Group: The electron-withdrawing nature of substituents influences the electrophilicity of the sulfonyl chloride. Nitro groups (e.g., in 4-fluoro-3-nitro-1-sulfonyl chloride) enhance reactivity significantly compared to cyanomethyl or chloro substituents . Steric effects: Bulky groups like 2-ethylhexanamido () hinder nucleophilic attack on -SO2Cl, reducing reaction rates in synthesis .

Solubility and Polarity: The cyanomethyl group in the target compound increases polarity due to the nitrile (-CN), improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to 3-chloro-4-fluoro-1-sulfonyl chloride . The phenoxy-substituted analog () exhibits lower solubility in polar media due to its aromatic ether structure .

Applications in Synthesis: The target compound’s nitrile group allows for versatile derivatization (e.g., hydrolysis to carboxylic acids), unlike chloro- or nitro-substituted analogs . Sulfonamides like 4-amino-3-nitrobenzenesulfonamide () are less reactive than sulfonyl chlorides, highlighting the latter’s utility in dynamic covalent chemistry .

Thermal and Chemical Stability: Nitro-substituted derivatives (e.g., 4-fluoro-3-nitro-1-sulfonyl chloride) may exhibit lower thermal stability due to the destabilizing effect of the nitro group . The target compound’s cyanomethyl group likely confers moderate stability, balancing electron withdrawal without excessive strain.

Biological Activity

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C9H8ClFNO2S

- Molecular Weight : 235.68 g/mol

- Functional Groups : Sulfonyl chloride, cyano group, and fluorine substituent.

The presence of these functional groups contributes to the compound's reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

The compound has shown significant anticancer properties across various cancer cell lines. For instance:

- K562 Cell Line : Exhibited an IC50 value of approximately 5.15 µM, indicating effective inhibition of cell growth.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the downregulation of anti-apoptotic factors, modulating pathways associated with cell proliferation and survival.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against several pathogens.

- Mechanism : The compound may inhibit bacterial growth by disrupting cellular processes or inhibiting key enzymes involved in bacterial metabolism.

Anti-inflammatory Properties

This compound has also been noted for its anti-inflammatory effects.

- Biochemical Pathways : The compound could inhibit inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| Antitumor Activity Study | Demonstrated significant inhibition of cancer cell viability with IC50 values indicating effective concentrations. |

| Enzymatic Inhibition Research | Showed potent inhibitory effects on enzymes implicated in cancer pathways, with IC50 values less than 30 nM against specific targets like FGFR1. |

| Antimicrobial Activity Assessment | Confirmed antibacterial effects against various strains, highlighting its potential as an antimicrobial agent. |

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

| Compound Name | Structure Description | Notable Biological Activity |

|---|---|---|

| 4-Methyl-3-fluorobenzene-1-sulfonyl chloride | Lacks cyano group; similar sulfonyl structure | Moderate anticancer activity |

| 4-(Bromomethyl)-3-fluorobenzene-1-sulfonyl chloride | Contains bromine instead of cyano group | Varies in biological activity |

| 4-(Chloromethyl)-3-fluorobenzene-1-sulfonyl chloride | Contains chlorine; different substitution pattern | Lower efficacy compared to cyanomethyl derivative |

Q & A

Basic Questions

Q. What are the key spectroscopic characteristics for identifying 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride?

- Answer : Identification relies on multi-spectroscopic analysis:

- NMR : The -NMR spectrum shows distinct aromatic protons (δ 7.8–8.2 ppm) and a cyanomethyl group (δ ~3.9 ppm). -NMR confirms fluorine substitution (~-110 ppm).

- IR : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) confirm the sulfonyl chloride group. The nitrile (C≡N) stretch appears near ~2250 cm.

- Mass Spec : Molecular ion [M] at m/z 219.6 (CHClFNOS) with fragmentation patterns (e.g., loss of Cl, SO).

- InChI Key : KDVZADPGGPBAAK-UHFFFAOYSA-N (for database validation) .

Q. What are the common synthetic routes for this compound?

- Answer : Two primary routes:

- Route 1 : Sulfonation of 3-fluoro-4-(cyanomethyl)benzene with chlorosulfonic acid at 0–5°C, followed by thionyl chloride quenching to form the sulfonyl chloride.

- Route 2 : Halogen exchange on pre-sulfonated aryl fluorides using Cl gas under anhydrous conditions.

- Critical Parameters : Moisture control (to prevent hydrolysis), temperature moderation (<10°C), and inert atmosphere (N/Ar) .

Advanced Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl chloride moiety?

- Answer : The cyano group (-CN) at the 4-position increases electrophilicity of the sulfonyl chloride via inductive effects, accelerating nucleophilic substitution (e.g., with amines or alcohols). However, steric hindrance from the cyanomethyl group may reduce reaction rates in bulky nucleophiles. Comparative kinetic studies with non-cyano analogs show ~20% faster sulfonamide formation .

Q. What strategies mitigate hydrolysis during reactions involving this sulfonyl chloride?

- Answer :

- Solvent Choice : Use anhydrous aprotic solvents (e.g., DCM, THF) with molecular sieves.

- Temperature : Maintain sub-ambient temperatures (0–5°C) during reagent addition.

- Workup : Rapid extraction/quenching (e.g., ice-cold NaHCO) minimizes contact with moisture.

- Stability Data : The compound has a hydrolysis half-life of ~2 hours in humid air, necessitating strict inert handling .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the reaction pathway:

- Transition State Analysis : Identifies energy barriers for Cl displacement by nucleophiles.

- Electrostatic Potential Maps : Highlight electron-deficient regions (sulfonyl group) as reactive sites.

- Example : Simulations predict higher reactivity toward primary amines vs. secondary amines due to steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.